4-Ethynyl-3-methylfuran-2(5H)-one
Description
4-Ethynyl-3-methylfuran-2(5H)-one is a furanone derivative characterized by an ethynyl group at position 4 and a methyl group at position 2. Its molecular structure imparts unique reactivity, particularly due to the electron-deficient nature of the ethynyl group, which facilitates cross-coupling reactions and functionalization.
Properties
CAS No. |
109273-65-6 |
|---|---|
Molecular Formula |
C7H6O2 |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
3-ethynyl-4-methyl-2H-furan-5-one |
InChI |
InChI=1S/C7H6O2/c1-3-6-4-9-7(8)5(6)2/h1H,4H2,2H3 |
InChI Key |
IAODBZRPNKCERE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(COC1=O)C#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of 4-Ethynyl-3-methylfuran-2(5H)-one, highlighting substituent variations and their implications:
Key Observations :
- Ethynyl vs. Hydroxy/Alkyl Groups : The ethynyl group in 4-Ethynyl-3-methylfuran-2(5H)-one confers distinct electronic properties compared to hydroxy or alkyl substituents. For instance, hydroxy-substituted analogs (e.g., 5-Hydroxy-4-methylfuran-2(5H)-one) exhibit hydrogen-bonding capacity, enhancing solubility in aqueous media . In contrast, the ethynyl group may reduce polarity but increase susceptibility to nucleophilic attacks.
- Synthetic Complexity: Compounds with bulky substituents (e.g., indolyl or pyrrolidinyl groups) require multistep syntheses, often involving MCRs or organometallic reagents . The ethynyl group in the target compound may necessitate specialized coupling reactions (e.g., Sonogashira), though direct evidence is lacking.
- Yield and Purity: Analogous compounds like 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone are synthesized with moderate yields (~52%) via column chromatography .
Physicochemical Properties
The ethynyl and methyl groups in 4-Ethynyl-3-methylfuran-2(5H)-one likely result in:
- Lower Boiling Point compared to hydroxy-substituted analogs (e.g., 5-Hydroxy-4-methylfuran-2(5H)-one) due to reduced hydrogen bonding.
- Moderate Solubility in organic solvents (e.g., THF, DCM), contrasting with the high aqueous solubility of hydroxy-containing analogs .
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